molecular formula C17H26N2O2 B4667794 4-ethoxy-N-(1-propylpiperidin-4-yl)benzamide

4-ethoxy-N-(1-propylpiperidin-4-yl)benzamide

Cat. No.: B4667794
M. Wt: 290.4 g/mol
InChI Key: CDSPPGAPFDSLIX-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-propylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzene ring and a propylpiperidinyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-propylpiperidin-4-yl)benzamide typically involves the following steps:

    Formation of 4-ethoxybenzoic acid: This can be achieved by the ethylation of 4-hydroxybenzoic acid using ethyl iodide in the presence of a base such as potassium carbonate.

    Conversion to 4-ethoxybenzoyl chloride: The 4-ethoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation reaction: The 4-ethoxybenzoyl chloride is reacted with 1-propylpiperidine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-propylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane can be used under anhydrous conditions.

    Substitution: Reagents such as sodium hydride or sodium methoxide can be used under basic conditions.

Major Products Formed

    Oxidation: 4-carboxy-N-(1-propylpiperidin-4-yl)benzamide.

    Reduction: 4-ethoxy-N-(1-propylpiperidin-4-yl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-(1-propylpiperidin-4-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-propylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(1-propylpiperidin-4-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-ethoxy-N-(1-butylpiperidin-4-yl)benzamide: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

4-ethoxy-N-(1-propylpiperidin-4-yl)benzamide is unique due to the specific combination of the ethoxy group and the propylpiperidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethoxy-N-(1-propylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-11-19-12-9-15(10-13-19)18-17(20)14-5-7-16(8-6-14)21-4-2/h5-8,15H,3-4,9-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSPPGAPFDSLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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